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An In-depth Technical Guide to the Binding Site of ML191 on the GPR55 Receptor

Introduction
The G protein-coupled receptor 55 (GPR55) is a class A GPCR that has emerged as a

significant drug target for a multitude of pathophysiological conditions, including cancer,

inflammatory pain, and metabolic disorders.[1][2] Initially deorphanized as a potential

cannabinoid receptor, GPR55 is now known to be activated by various ligands, most notably

the endogenous lysophosphatidylinositol (LPI).[1][2] The exploration of GPR55's therapeutic

potential has been historically challenged by a lack of selective pharmacological tools.[1] The

discovery of ML191 (CID23612552) and other selective antagonists through high-throughput

screening has provided crucial instruments to investigate the receptor's function and structure.

[1][3] This guide provides a detailed technical overview of the putative binding site of ML191 on

the GPR55 receptor, summarizing key quantitative data, experimental methodologies, and

signaling pathways.

The ML191 Binding Site on GPR55
Computational modeling and docking studies have been instrumental in elucidating the binding

mode of ML191 to the GPR55 receptor. These investigations have utilized homology models of

the inactive 'R' state of GPR55, as a crystal structure for this receptor has not yet been fully

resolved with an antagonist.[1][4]
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Docking studies predict that ML191 binds within a pocket formed by the transmembrane

helices (TMHs) 2, 3, 5, 6, and 7.[1] This region is a common ligand binding domain for class A

GPCRs. The binding model suggests a specific orientation for antagonist molecules like

ML191, characterized by:

A head region that occupies a horizontal pocket near the extracellular loop region.[1]

A central portion that fits vertically into the core of the binding pocket.[1]

A pendant aromatic or heterocyclic ring that extends outwards.[1]

These latter two features, the extracellular extension and the pendant ring, are believed to be

key determinants of the antagonist activity of these compounds.[1]

Key Amino Acid Interactions
A crucial interaction identified in the docking models is a hydrogen bond formed between the

ML191 molecule and the positively charged residue Lysine 2.60 (K80).[1] This residue is the

only positively charged amino acid within the transmembrane domain of the putative binding

site, suggesting it plays a critical role as an anchor point for ML191 and related antagonists.[1]

Further studies on related scaffolds have highlighted the importance of hydrophobic

interactions with residues such as Y3.32, M3.36, and F6.48 in stabilizing the inactive state of

the receptor.[5]

Quantitative Data: Potency and Efficacy of ML191
ML191 was identified from a high-throughput screening campaign of approximately 300,000

compounds.[1] Its antagonist activity has been quantified in several functional assays.

Table 1: Antagonist Potency in β-Arrestin Translocation Assay This assay measures the

inhibition of LPI-induced β-arrestin 2 recruitment to the GPR55 receptor in U2OS cells.[1]
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Compound PubChem CID IC₅₀ (µM) ± S.E.M.

ML191 23612552 1.08 ± 0.03

ML192 1434953 0.70 ± 0.05

ML193 1261822 0.22 ± 0.03

Data sourced from Kotsikorou et al. (2013).[1]

Table 2: Inhibition of LPI-Induced ERK1/2 Phosphorylation This assay measures the ability of

the antagonists to block the downstream signaling cascade leading to the phosphorylation of

ERK1/2 in U2OS cells expressing GPR55.[1]

Compound IC₅₀ for pERK Inhibition

ML191 Potent inhibition observed

ML192 Potent inhibition observed

ML193 Potent inhibition observed

Specific IC₅₀ values were determined but are presented graphically in the source material,

which confirms significant, concentration-dependent inhibition by all three compounds.[1]

GPR55 Signaling Pathways and Inhibition by ML191
GPR55 activation by agonists like LPI initiates several downstream signaling cascades. The

receptor is known to couple to Gαq, Gα12, and Gα13 proteins.[2][6][7] This coupling leads to

the activation of phospholipase C (PLC), subsequent release of intracellular calcium (Ca²⁺)

from IP₃-gated stores, and activation of the RhoA pathway.[2][6][7] These pathways ultimately

regulate various cellular processes, including the phosphorylation of ERK1/2 and the

recruitment of β-arrestin.[1][8]

ML191 acts as an antagonist, blocking the initial activation of the receptor by agonists, thereby

preventing the initiation of these downstream signaling events.
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GPR55 signaling pathways and ML191 inhibition.

Experimental Protocols
The characterization of ML191 and the elucidation of its binding site relied on several key

experimental methodologies.

β-Arrestin Translocation Assay
This high-content imaging assay was the primary method used for the high-throughput screen

that identified ML191. It monitors the agonist-induced translocation of β-arrestin from the

cytoplasm to the GPR55 receptor at the cell membrane.[1][4]

Methodology:

Cell Culture: U2OS cells stably co-expressing HA-tagged GPR55 and β-arrestin2-GFP are

cultured in 384-well assay plates.[4]

Compound Preparation: Antagonist compounds (like ML191) are dissolved in DMSO to

create stock solutions, which are then diluted to desired concentrations in a suitable buffer

(e.g., HBSS).[1]
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Assay Procedure:

The serum-containing media is replaced with serum-free media.

Cells are pre-incubated with various concentrations of the antagonist (ML191) or vehicle

(DMSO) for 30 minutes.[1]

The GPR55 agonist, LPI (e.g., at 10 µM), is added to stimulate the receptor.[1]

Cells are incubated to allow for β-arrestin-GFP translocation.

Data Acquisition & Analysis:

Plates are imaged using an automated fluorescence microscope.

Image analysis software quantifies the translocation of the β-arrestin-GFP fusion protein

from the cytoplasm to the membrane.

Concentration-response curves are generated to calculate IC₅₀ values for the antagonists.

[1]
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Workflow for the β-Arrestin Translocation Assay.

ERK1/2 Phosphorylation Assay
This assay serves as a downstream, functional confirmation of GPR55 antagonism. It

measures the phosphorylation of ERK1/2, a key event in the GPR55 signaling cascade.[1][8]

Methodology:

Cell Culture: U2OS cells overexpressing GPR55 are plated and grown.[1]

Compound Treatment: Cells are pre-incubated with increasing concentrations of the

antagonist (ML191) for 30 minutes prior to agonist stimulation.[1]
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Agonist Stimulation: Cells are stimulated with LPI (10 µM) for a defined period (e.g., 5-10

minutes) to induce ERK1/2 phosphorylation.[1]

Cell Lysis: Cells are lysed to extract total protein.

Detection:

Western Blot: Lysates are run on SDS-PAGE, transferred to a membrane, and probed with

antibodies specific for phosphorylated ERK1/2 (pERK) and total ERK1/2. Densitometry is

used for quantification.[9]

High-Throughput Methods (e.g., AlphaScreen): A bead-based immunoassay can be used

for higher throughput. In this format, cell lysates are incubated with antibody-coated donor

and acceptor beads that generate a chemiluminescent signal when pERK is present.[8]

Data Analysis: The ratio of pERK to total ERK is calculated and normalized. IC₅₀ values are

determined from concentration-response curves.[1]
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Workflow for the ERK1/2 Phosphorylation Assay.

Molecular Modeling and Docking
Computational methods were used to build a model of the GPR55 receptor and predict how

ML191 binds to it.[1]

Methodology:

Homology Modeling: Since no crystal structure of GPR55 was available, a homology model

of the inactive state (R) was built using the crystal structure of a related Class A GPCR (e.g.,

the β₂-adrenergic receptor) as a template.[4]
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Ligand Preparation: The 3D structures of ML191 and other antagonists were generated and

their lowest energy conformations were determined.[1]

Docking Simulation: The prepared ligands were docked into the putative binding site of the

GPR55 homology model using software like Glide.[1] The docking was typically performed

without predefined constraints to allow for an unbiased search of the binding pose.

Pose Analysis: The resulting ligand-receptor complexes were analyzed to identify the most

likely binding poses based on scoring functions that estimate binding affinity. Key

interactions, such as hydrogen bonds and hydrophobic contacts, were identified.[1]

Molecular Dynamics (MD) Simulation: The stability of the docked complex was often further

tested using MD simulations, which simulate the movement of the atoms over time, to

ensure the predicted binding mode is stable.[1]

Conclusion
The study of ML191 has provided significant insights into the antagonist binding site of the

GPR55 receptor. Through a combination of high-throughput screening, functional cell-based

assays, and sophisticated molecular modeling, a putative binding pocket within the

transmembrane helices 2, 3, 5, 6, and 7 has been identified.[1] The interaction is likely

anchored by a key hydrogen bond to residue K2.60 and stabilized by a network of hydrophobic

contacts.[1] ML191 effectively blocks LPI-induced signaling through G-protein and β-arrestin

pathways, making it an invaluable pharmacological tool. The data and methodologies outlined

in this guide provide a comprehensive foundation for researchers and drug development

professionals working to design the next generation of selective GPR55 modulators for

therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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